N-(3-methylbutyl)-2-nitroaniline
Description
N-(3-Methylbutyl)-2-nitroaniline is a nitroaniline derivative characterized by a 2-nitroaniline core substituted with a 3-methylbutyl group at the amine nitrogen. The compound’s structure combines aromatic nitro functionality with a branched alkyl chain, which may influence its solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-9(2)7-8-12-10-5-3-4-6-11(10)13(14)15/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
GGNSUYDFIMBOED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Benzyl-3-Nitroaniline
- Structure : Features a benzyl group instead of a 3-methylbutyl chain attached to the nitroaniline core .
- Molecular Formula : C₁₃H₁₂N₂O₂ (vs. C₁₁H₁₆N₂O₂ for N-(3-methylbutyl)-2-nitroaniline).
- Applications: N-Benzyl-3-nitroaniline is used in synthetic chemistry for derivatization and intermediate synthesis .
2-(2-Nitroanilino)ethanol
- Structure : Substituted with a hydroxyethyl group at the amine nitrogen .
- Molecular Formula : C₈H₁₀N₂O₃.
- Key Differences: The hydroxyl group in 2-(2-nitroanilino)ethanol enhances polarity and hydrogen-bonding capacity compared to the hydrophobic 3-methylbutyl chain. Toxicity: Safety data sheets highlight risks associated with nitroaniline derivatives, though specific hazards for this compound remain unstudied .
3-Fluoro-N-(4-Methoxybenzyl)-N-Methyl-2-Nitroaniline
- Structure : Contains a fluorinated nitroaniline core with a methoxybenzyl and methyl group .
- Molecular Formula : C₁₅H₁₃FN₂O₃.
- Key Differences :
Aliphatic Amides with 3-Methylbutyl Groups
- Examples : N-(3-Methylbutyl)propanamide (C₄), N-(3-Methylbutyl)acetamide (C₂) .
- Key Differences: These compounds lack the aromatic nitro group but share the 3-methylbutyl chain.
Data Table: Structural and Functional Comparison
Research Findings and Gaps
- Synthetic Routes : While nitroaniline derivatives are commonly synthesized via nucleophilic substitution or acylation (e.g., 4-nitrobenzamide derivatives ), specific methods for this compound require further exploration.
- Safety Data : Hazards for similar nitroanilines (e.g., irritancy, toxicity) are documented , but specific studies on this compound are absent.
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